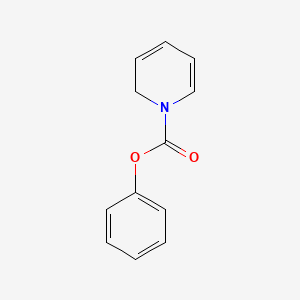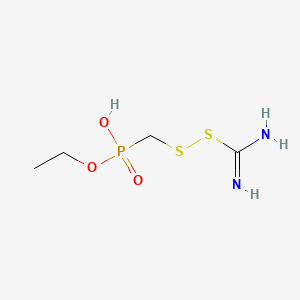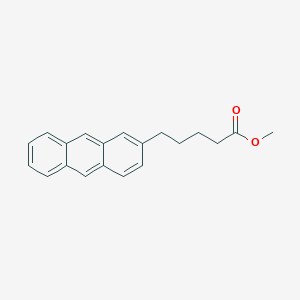
tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a cyclohexane ring, which is further substituted with a methyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the esterification of (1R,2S)-2-methylcyclohexane-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be carried out using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a building block for the development of pharmaceuticals.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. Additionally, the tert-butyl group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate can be compared with other tert-butyl esters, such as tert-butyl acetate and tert-butyl benzoate.
- Other similar compounds include methylcyclohexane derivatives with different ester groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a tert-butyl group and a cyclohexane ring. This combination of structural features imparts distinct reactivity and properties to the compound, making it valuable for various applications .
Propriétés
Numéro CAS |
77954-18-8 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
tert-butyl (1R,2S)-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H22O2/c1-9-7-5-6-8-10(9)11(13)14-12(2,3)4/h9-10H,5-8H2,1-4H3/t9-,10+/m0/s1 |
Clé InChI |
KNZCCZGPUIWYIH-VHSXEESVSA-N |
SMILES isomérique |
C[C@H]1CCCC[C@H]1C(=O)OC(C)(C)C |
SMILES canonique |
CC1CCCCC1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


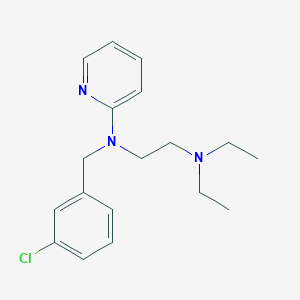
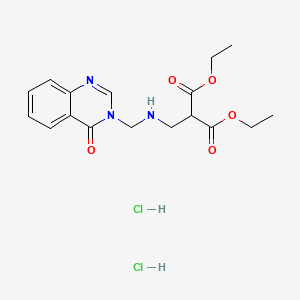
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)
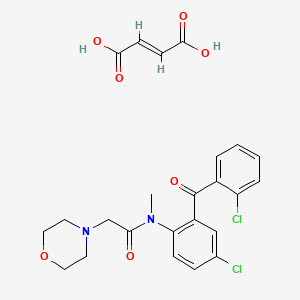


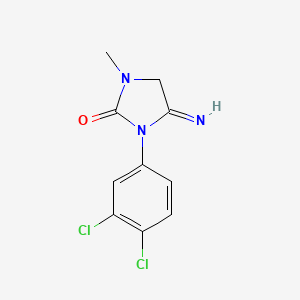
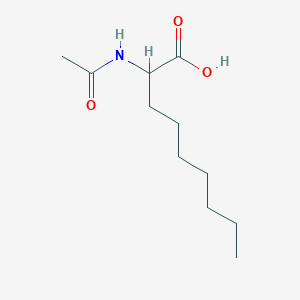
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
